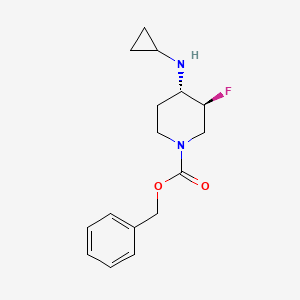

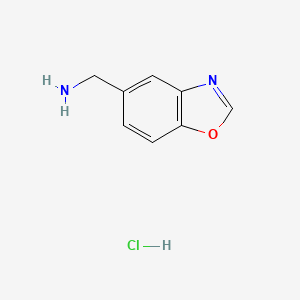

Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate

Übersicht

Beschreibung

The research on selectively fluorinated hydrocarbons is driven by the need to fine-tune pharmacokinetic properties for applications in agrochemical and pharmaceutical industries. The study described in paper focuses on the benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane, which is a compound of interest due to its unique polar aspect imparted by the fluorines positioned on one face of the cyclohexane ring. This characteristic differentiates it from the typically hydrophobic nature of cyclohexanes. The paper outlines a series of chemical reactions, including benzylic bromination, Ritter-type reactions, hydrolysis, oxidative cleavage, and trans-halogenation, to access various building blocks that incorporate the all-cis-tetrafluorocyclohexane ring system.

Synthesis Analysis

The synthesis pathway begins with the benzylic bromination of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane, followed by Ritter-type reactions to produce benzyl alcohol and benzylacetamide. Further transformations include hydrolysis to yield benzyl amine and syn-amino-alcohol, and oxidative cleavage to obtain carboxylic acid acetamide and pentafluorocyclohexyl carboxylic acid. The latter is then converted into various amides. The study also explores the preferred conformations of these α-fluoroamides through DFT, X-ray structure, and 1H-19F HOESY NMR analysis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using a combination of spectroscopic techniques. The preferred conformations of the α-fluoroamides were investigated using density functional theory (DFT), X-ray crystallography, and heteronuclear Overhauser effect spectroscopy (HOESY) NMR analysis. These methods provided detailed insights into the three-dimensional arrangement of atoms within the molecules, which is crucial for understanding their chemical behavior and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions employed in the study are pivotal for the synthesis of new organofluorine building blocks. The benzylic bromination serves as a key step to access the fluorinated cyclohexane ring system. Subsequent reactions, such as the Ritter-type reaction and oxidative cleavage, demonstrate the versatility of the building blocks and their potential for further functionalization. The trans-halogenation with AgF2 to give benzyl fluoride is another notable reaction, as it introduces a fluorine atom into the benzyl position, further increasing the molecule's potential for diverse chemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can significantly affect the molecule's polarity, acidity, and metabolic stability. These properties are essential for the development of pharmaceuticals and agrochemicals, as they can impact the compound's bioavailability, distribution, metabolism, and excretion. The study's analysis of the preferred conformations of α-fluoroamides contributes to the understanding of how these properties may manifest in potential applications .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Synthesis

Compounds with complex structures, such as "Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate," are often of interest in synthetic chemistry for their potential as intermediates in the synthesis of pharmaceuticals or materials with specific properties. For instance, fluorinated compounds are crucial in medicinal chemistry due to their ability to enhance the bioactivity and metabolic stability of pharmaceuticals. The development of practical synthetic methodologies for such compounds can significantly impact various scientific fields, including drug discovery and materials science. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient synthetic routes for fluorinated compounds (Qiu et al., 2009).

Biomolecular Interactions and Biological Activity

Understanding the interactions between complex molecules and biological systems is a critical area of research. Compounds with specific functional groups or structural features can serve as tools to probe biological pathways, act as enzyme inhibitors, or function as ligands in receptor studies. For example, benzoxaboroles have been explored for their biological activity, showing promise in anti-bacterial, anti-fungal, and anti-protozoal applications. This demonstrates the potential of complex molecules in contributing to our understanding of biological processes and the development of therapeutic agents (Nocentini et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl (3S,4S)-4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O2/c17-14-10-19(9-8-15(14)18-13-6-7-13)16(20)21-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXHIMMQMBVVGB-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCN(CC2F)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1NC2CC2)F)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/structure/B3034637.png)

![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/structure/B3034639.png)

![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)

![2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B3034641.png)

![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)

![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)

![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)